molecular formula C3H12B12NO36S-35 B13733167 Sulfane;trimethylazanium;dodecaborate

Sulfane;trimethylazanium;dodecaborate

Cat. No.: B13733167
M. Wt: 799.9 g/mol
InChI Key: AJOVJIBHCVAPDR-UHFFFAOYSA-O
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Description

The compound "Sulfane; trimethylazanium; dodecaborate" represents a complex system involving three distinct components: sulfane sulfur (a reactive divalent sulfur species), trimethylazanium (a quaternary ammonium cation, (CH₃)₃NH⁺), and dodecaborate (a boron cluster, typically B₁₂H₁₂²⁻). Sulfane sulfur is a labile, reactive sulfur atom bonded to another sulfur, playing critical roles in biological signaling and detoxification . Trimethylazanium is often used as a counterion in ionic liquids or stabilizing agents, while dodecaborate clusters are notable for their applications in materials science and neutron capture therapy.

Properties

Molecular Formula

C3H12B12NO36S-35

Molecular Weight

799.9 g/mol

IUPAC Name

sulfane;trimethylazanium;dodecaborate

InChI

InChI=1S/C3H9N.12BO3.H2S/c1-4(2)3;12*2-1(3)4;/h1-3H3;;;;;;;;;;;;;1H2/q;12*-3;/p+1

InChI Key

AJOVJIBHCVAPDR-UHFFFAOYSA-O

Canonical SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].C[NH+](C)C.S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecaborate compounds typically involves the reaction of borane dimethyl sulfide complex (DMS·BH3) with lithium borohydride (LiBH4) in glymes (monoglyme or diglyme). This reaction can be performed in a Schlenk flask with or without reflux, or in an autoclave . The use of glymes facilitates the removal of all intermediates, leading to high-purity and high-yield products.

Industrial Production Methods

Industrial production of dodecaborate compounds often relies on solution-based and solvent-free techniques. The former involves the use of borane precursors, such as B2H6, B5H9, or B10H14, reacted with a borane triethylamine complex, leading to [Et3NH]2B12H12. Ion-exchange of this compound with metal hydroxides subsequently enables the production of Na2B12H12 . Solvent-free approaches, such as ball-milling or annealing, have also gained popularity due to their ability to produce anhydrous B12H12 2− salts in a single step .

Chemical Reactions Analysis

Types of Reactions

Sulfane;trimethylazanium;dodecaborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include boronic acids, which react under Suzuki–Miyaura coupling conditions with iodo-undecahydrido-dodecaborate . The choice of ligand (e.g., DavePhos) and solvent (e.g., N-methylpyrrolidone for electron-poor, CD3CN for electron-rich groups) is essential for successful coupling .

Major Products Formed

The major products formed from these reactions include various substituted dodecaborate derivatives, which can be used in further applications such as catalysis and material science .

Scientific Research Applications

Comparison with Similar Compounds

Comparative Analysis of Sulfane Sulfur with Similar Compounds

Sulfane Sulfur vs. Hydrogen Sulfide (H₂S)

Sulfane sulfur (S⁰) and hydrogen sulfide (H₂S) are both bioactive sulfur species but differ in reactivity and signaling mechanisms:

Property Sulfane Sulfur Hydrogen Sulfide (H₂S)
Structure S–S bonds (e.g., persulfides, polysulfides) H–S–H
Reactivity High; transfers sulfur atoms to thiols Moderate; acts as a reducing agent
Biological Role Regulates gene expression (e.g., MarR, OhrR) Vasodilation, neuromodulation
Detection Methods Phosphine-based isotope dilution MS Methylene blue assay, polarography
Pathological Relevance Linked to antibiotic resistance Implicated in sepsis, neurodegeneration

Sulfane sulfur can be generated from H₂S via oxidation, and Na₂S preparations often contain sulfane sulfur contaminants, complicating studies attributing effects solely to H₂S .

Sulfane Sulfur vs. Thiosulfate (S₂O₃²⁻)

Thiosulfate is a sulfur donor in enzymatic processes but lacks the labile reactivity of sulfane sulfur:

Property Sulfane Sulfur Thiosulfate (S₂O₃²⁻)
Stability Labile; prone to sulfur transfer Stable under physiological conditions
Metabolic Role Cyanide detoxification, Fe-S cluster assembly Sulfur transfer in rhodanese enzymes
Oxidative Capacity Participates in redox signaling Acts as a terminal electron acceptor

Sulfane Sulfur vs. Elemental Sulfur (S₈)

Elemental sulfur (S₈) is inert under standard conditions, whereas sulfane sulfur is highly reactive:

Property Sulfane Sulfur Elemental Sulfur (S₈)
Bioavailability High; integrates into cellular pathways Low; requires enzymatic activation
Applications Antibiotic resistance modulation Agricultural fungicides, vulcanization

Trimethylazanium and Dodecaborate: Contextual Roles

While direct evidence for their interaction with sulfane sulfur is lacking, these components may influence the ternary system:

  • Trimethylazanium : As a cationic stabilizer, it could enhance the solubility of sulfane sulfur or dodecaborate in aqueous media.
  • Dodecaborate (B₁₂H₁₂²⁻): Known for its stability and use in neutron capture therapy, it might act as a delivery vehicle for sulfane sulfur in biomedical applications.

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